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Compound of Interest
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CAS No.: 26264-07-3
Cat. No.: B7737198
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Executive Summary

1-Chloroanthraquinone (1-CAQ) serves as a critical scaffold in the synthesis of fused-ring
polycyclic aromatic hydrocarbons, vat dyes, and antineoplastic agents. Its utility is defined by
the unique reactivity of the chlorine atom at the

-position (C1), which is activated by the adjacent carbonyl group, rendering it susceptible to
nucleophilic aromatic substitution (

). This guide provides a comprehensive analysis of its electronic structure, crystallographic
properties, and synthetic pathways, emphasizing the shift from mercury-catalyzed protocols to
sustainable "green" manufacturing.

Chemical Identity & Structural Architecture

1-CAQ is an anthraguinone derivative where a hydrogen atom at the C1 position is substituted
by chlorine. This substitution breaks the
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symmetry of the parent anthraquinone, introducing a dipole moment and creating a specific
steric environment known as the "peri-effect.”

~ore Physicochemical Data[1]

Property Value / Description

CAS Number 82-44-0

Molecular Formula

Molecular Weight 242.66 g/mol
Melting Point 159-160 °C
Appearance Yellow to orange crystalline needles

Solubili Soluble in nitrobenzene, chloroform; sparingly
olubility
soluble in ethanol; insoluble in water.

Crystallographic & Steric Properties

The crystal structure of 1-CAQ is typically monoclinic (Space Group
), governed by

stacking interactions between the anthracene cores.

» Peri-Interaction: The chlorine atom at C1 and the carbonyl oxygen at C9 are in close
proximity (the peri positions). The van der Waals radius of Chlorine (1.75 A) and Oxygen
(1.52 A) leads to a steric clash, forcing a slight distortion of the planar ring system to relieve
strain.

e Bond Lengths: The

bond length is approximately 1.74 A. The

bond lengths are asymmetric; the C9=0 bond is slightly perturbed due to the dipole
interaction with the adjacent C1-Cl.
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1-Chloroanthraquinone Connectivity
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Fig 1. Structural connectivity highlighting the peri-interaction between C1-Cl and C9-Carbonyl.

Click to download full resolution via product page

Electronic Profile & Reactivity

The electronic distribution in 1-CAQ is dominated by the electron-withdrawing nature of the
guinone unit and the inductive/mesomeric effects of the chlorine substituent.

Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) calculations (typically B3LYP/6-31G*) reveal the reactivity
indices:

e« HOMO (Highest Occupied Molecular Orbital): Primarily localized on the

-system of the anthracene rings and the lone pairs of the chlorine.

¢ LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the quinone moiety (C9-0O,
C10-0O). The presence of Cl at C1 lowers the LUMO energy relative to anthraquinone,
enhancing electrophilicity at the C1 position.

e Energy Gap (

): Approximately 3.0 — 3.2 eV. This gap corresponds to absorption in the UV-blue region,
resulting in the compound's characteristic yellow color.
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Molecular Electrostatic Potential (MEP)
The MEP map identifies sites for reaction:
» Nucleophilic Attack: The C1 carbon is the most electropositive center on the aromatic ring

due to the inductive pull of Cl and the electron-withdrawing carbonyl. This makes C1 the

primary site for

reactions (e.g., amination).

o Electrophilic Attack: The unsubstituted ring (C5-C8) remains relatively electron-rich, suitable

for sulfonation or nitration if forced.

Spectroscopic Characterization

Accurate identification relies on a multi-modal spectroscopic approach. The following data is
synthesized from standard anthraquinone derivative profiles.

Infrared Spectroscopy (FTIR)

Wavenumber (
Functional Group Assignment

)

Quinone carbonyls. The C9=0
C=0 Stretch 1675 — 1685 may appear as a shoulder or
split peak due to ClI proximity.

C=C Aromatic 1580 — 1600 Skeletal ring vibrations.
Characteristic aryl chloride
C-ClI Stretch 700 — 750
band.
Out-of-plane bending
C-H Bend 680 — 850

(identifies substitution pattern).

Nuclear Magnetic Resonance ( H NMR)

Solvent:
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or
. The spectrum shows a complex pattern due to the loss of symmetry.
e 8.2-8.3 ppm (m, 2H): Protons at C5 and C8 (peri to carbonyls).

e 8.1 ppm (dd, 1H): Proton at C2 (ortho to Cl). Deshielded by CI.

e 7.7-7.9 ppm (m, 4H): Remaining aromatic protons (C3, C4, C6, C7).

UV-Vis Spectroscopy

e : ~255 nm (benzenoid
), ~330 nm (quinoid
).

e Shoulder: ~400 nm (

), responsible for the visible yellow color.

Synthesis & Process Chemistry

Historically, 1-CAQ was produced via the Fischer Method involving mercury-catalyzed
sulfonation. Modern environmental regulations have necessitated a shift to Mercury-Free
routes.

The "Green" Route: Nitro-Substitution

This method utilizes 1-nitroanthraquinone as a precursor, avoiding toxic heavy metals.
Protocol:

e Reagents: 1-Nitroanthraquinone, Tetrachlorophenylphosphine (or Thionyl Chloride/Chlorine
gas in high-boiling solvent).

o Solvent: Nitrobenzene or Trichlorobenzene (high boiling point required).

e Conditions: 160-180 °C for 4—6 hours.
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e Mechanism: Nucleophilic aromatic substitution where the nitro group (good leaving group) is
displaced by chloride.

Comparative Workflow

Modern (Green)

Cl-Donor
G N|troanthraqumone ©g.. PCI5/SOC|2]
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Crystallization
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Fig 2. Comparison of synthetic pathways. The modern route avoids mercury pollution.

Click to download full resolution via product page

Applications in Drug Development & Dye Chemistry
Vat Dye Intermediate
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1-CAQ is the precursor to 1-Aminoanthraquinone. The chlorine atom is displaced by ammonia
or alkyl amines. This amino-derivative is the foundation for high-performance vat dyes (e.g.,
Indanthrene series) known for exceptional lightfastness.

Pharmaceutical Relevance

In drug discovery, the 1-chloroanthraquinone scaffold is used to synthesize intercalating
agents:

o Mechanism: The planar tricyclic core intercalates between DNA base pairs.

e Functionalization: The C1-Cl site allows the attachment of alkyl-amino side chains (e.g.,
ethylenediamine linkers) which enhance DNA binding affinity and solubility.

o Research: Derivatives are being investigated as carriers for platinum-based anticancer
drugs, leveraging the anthraquinone's tumor-homing properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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